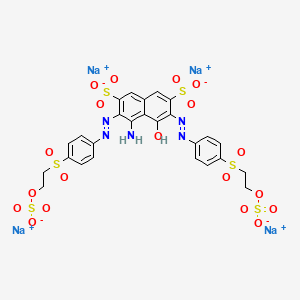

Reactive Black 5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Reactive Black 5 (RB5) is a synthetic dye that has been used in a wide variety of applications, including dyeing fabrics, coloring food and cosmetics, and as a reagent in biochemical and physiological experiments. RB5 is a member of the reactive dyes family, which are a group of dyes that are used for their strong affinity to the substrate, making them ideal for dyeing and staining applications. RB5 is a dark blue dye that is used in many biochemical and physiological experiments due to its ability to bind to proteins, nucleic acids, and other biological molecules.

Scientific Research Applications

Electrocoagulation for Color Removal : Reactive Black 5 can be effectively removed from wastewater through electrocoagulation using iron electrodes. This method showed a high color removal efficiency of 98.8% under specific conditions, such as certain dye concentrations and pH levels (Şengil & Ozacar, 2009).

Degradation by Mn–Al Powders : this compound can be rapidly degraded using Mn85Al15 particles produced through melt-spinning and ball-milling processes. This method resulted in complete decolorization within 30 minutes (Mbarek et al., 2017).

Capillary Electrophoresis for Analysis : Capillary electrophoresis (CE) has been utilized for analyzing this compound, especially for examining its activation and hydrolysis. CE offers a fast and efficient detection method for different reactive dyestuffs (Ojstršek, Doliška, & Fakin, 2008).

Advanced Oxidation Processes for Decolorization : A combination of hydrogen peroxide and UV light has been employed for decolorizing this compound. This process adheres to first-order kinetics with respect to dye concentration (El-Dein, Libra, & Wiesmann, 2001).

Photocatalytic Oxidative Degradation : Using TiO2-P25 as a photocatalyst and sunlight as an irradiation source, this compound can be degraded. This method achieved complete degradation in specific conditions, such as certain dye concentrations and pH levels (Muruganandham, Sobana, & Swaminathan, 2006).

Adsorption onto Activated Carbons and Bone Char : Adsorption is another effective method for removing this compound, using materials such as activated carbons and bone char. This study compared different adsorbents and their effectiveness in removing the dye (Ip, Barford, & McKay, 2010).

Use of Ozone in Water Reuse : Ozone treatment has been studied for the removal of this compound from aqueous solutions, particularly for water reuse in textile dyeing processes. This method showed promising results in terms of decolorization and water reuse (Colindres et al., 2010).

Photocatalytic and Photochemical Degradation : this compound can also be treated by photocatalytic and photochemical degradation methods. Different operational conditions such as ionic strength and catalyst dosage were examined for their effect on degradation efficiency (Aguedach et al., 2008).

Mechanism of Action

- Laccase enzymes, such as those found in the fungus Ganoderma lucidum, catalyze the breakdown of RB5 by forming covalent bonds with the dye molecules .

- In electrochemical degradation, novel Sb-doped SnO2 ceramic electrodes are used. These electrodes facilitate RB5 oxidation via direct or indirect pathways:

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Reactive Black 5 may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future research on Reactive Black 5 could focus on developing more efficient and cost-effective methods for its synthesis and degradation. For instance, one study suggested using nonmetal, abundant, and benign materials like graphene quantum dots to enhance the TiO2 photocatalytic efficiency . Another study suggested using Azolla filiculoides biomass as a cheap and excellent agent for the abatement of this compound dye concentration in wastewater with acidic pH .

Biochemical Analysis

Biochemical Properties

Reactive Black 5 can be biodegraded by the laccase enzyme in Ganoderma lucidum . The interactions between this compound and human serum albumin (HSA) are stabilized by hydrogen bonds and van der Waals interactions .

Cellular Effects

The toxicological profile of this compound has been evaluated using various types of human cell lines . The dye’s toxicity is due to its ability to interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding energy of this compound to HSA was found to be -27.94 kJ/mol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. More than 98% removal of this compound was achieved within 38 hours using a bacterial isolate . The biodegradation process followed first-order kinetics .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its toxicity, it is likely that high doses could have adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors . The degradation of this compound leads to the formation of 3,6,8-trihydroxynaphthalene and phthalic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Given its molecular properties, it is likely that it interacts with transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have not been extensively studied. Given its molecular properties, it is likely that it is directed to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Reactive Black 5 involves the diazotization of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid followed by coupling with N,N-dimethylaniline.", "Starting Materials": [ "4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid", "Sodium nitrite", "Hydrochloric acid", "N,N-dimethylaniline", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form a diazonium salt.", "Dissolve N,N-dimethylaniline in water and add sodium hydroxide to adjust the pH to 9-10.", "Add the diazonium salt solution to the above solution with stirring to form the azo dye.", "Filter and wash the precipitate with water to obtain Reactive Black 5." ] } | |

| 17095-24-8 | |

Molecular Formula |

C26H25N5NaO19S6 |

Molecular Weight |

926.9 g/mol |

IUPAC Name |

tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C26H25N5O19S6.Na/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48;/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |

InChI Key |

RYYUIUNQKALCNQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])N)O)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)O)N)O)S(=O)(=O)CCOS(=O)(=O)O.[Na] |

Origin of Product |

United States |

ANone: Reactive Black 5 has the molecular formula C26H21N5Na4O19S6 and a molecular weight of 991.82 g/mol.

A: Researchers commonly employ UV-Vis spectrophotometry to monitor the decolorization of this compound. The absorbance of the dye solution at its maximum wavelength (λmax) is measured before and after treatment. [] FTIR spectroscopy is also used to analyze the dye's structure and identify degradation products. [] Other techniques, like LC-MS, can further characterize the degradation process and identify intermediates. [, ]

A: The hydrolytic stability of this compound is influenced by pH and temperature. [] While this compound can be degraded under both acidic and alkaline conditions, some studies suggest that acidic conditions might be more favorable for its degradation via specific methods like electrochemical oxidation. []

A: Various catalysts have been studied to enhance the degradation of this compound. For instance, LaFeO3 perovskite catalysts have shown promising results in Fenton-like oxidation of the dye. [] Similarly, TiO2 and ZnO are effective photocatalysts for this compound removal under UV irradiation. []

A: this compound is a common textile industry pollutant. Its release into water bodies can lead to reduced light penetration, affecting aquatic life. Additionally, some of its degradation byproducts can be toxic. [, ]

A: Several studies demonstrate the effectiveness of various biological methods in removing this compound from wastewater. Fungi like Penicillium citrinum [], Bjerkandera adusta [], and Trametes versicolor [] have shown promising results in bioremoval studies. Similarly, bacterial strains like Aeromonas punctata [, ], Saccharomyces cerevisiae [], and Pseudomonas sp. [] have demonstrated high degradation rates for this compound.

A: Yes, researchers have successfully utilized agricultural by-products, like apple and carrot pomaces, as cost-effective carbon sources for microbial growth in the bioremoval of this compound. [] Other materials, such as oil palm empty fruit bunch, have also been explored as potential low-cost biosorbents. []

A: Adsorption is a key process in the removal of this compound from wastewater. Various materials, including activated carbon, have been successfully used as adsorbents. [] Notably, used black tea leaves have shown promising results in adsorbing this compound, with the adsorption following pseudo-second-order kinetics. []

A: Advanced oxidation processes (AOPs) like ozonation, Fenton, and photo-Fenton reactions are effective methods for degrading this compound. These processes generate highly reactive radicals that break down the dye molecules. [, , ]

A: High salt concentrations, common in textile wastewater, can negatively impact the efficiency of certain degradation processes, like dielectric barrier discharge plasma treatment, by hindering the generation of reactive species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)

![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)